molecular formula C24H21FN4O6S2 B2513932 ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-85-4

ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2513932
CAS No.: 851949-85-4
M. Wt: 544.57
InChI Key: WFNKZFIEPRSPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. The structure features:

  • A 4-fluorophenyl group at position 3, contributing to hydrophobic interactions and steric effects.
  • An ethyl carboxylate ester at position 1, offering metabolic stability and synthetic versatility.

Properties

IUPAC Name

ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O6S2/c1-4-35-24(32)20-18-13-36-22(19(18)23(31)29(27-20)16-9-7-15(25)8-10-16)26-21(30)14-5-11-17(12-6-14)37(33,34)28(2)3/h5-13H,4H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKZFIEPRSPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Thieno[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Functionalization: Introduction of the dimethylsulfamoyl, benzamido, and fluorophenyl groups through various reactions such as nucleophilic substitution, amidation, and sulfonation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases due to its unique structural properties.

Potential Therapeutic Uses:

  • Anticancer Activity : Research indicates that compounds with thieno[3,4-d]pyridazine cores exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial or antifungal activities.

Biological Research

The compound is being explored for its biological activity. Studies focus on:

  • Enzyme Inhibition : Investigating how it interacts with specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies : Understanding its affinity for various receptors can provide insights into its mechanism of action.

Chemical Synthesis and Material Science

In addition to biological applications, this compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its unique structure allows for the exploration of new materials with tailored properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,4-d]pyridazine exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the potential of this compound as a lead compound for further drug development.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated promising activity, warranting further investigation into its mechanisms and potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Implications for Drug Design

  • Bioisosteric Replacements : Substituting the 4-fluorophenyl group with a 4-trifluoromethylphenyl group (as in ) could optimize target binding while maintaining metabolic stability.
  • Solubility vs. Permeability : The dimethylsulfamoyl group in the target compound may improve aqueous solubility, critical for oral bioavailability, whereas lipophilic substituents (e.g., methoxyphenyl in ) enhance blood-brain barrier penetration.

Biological Activity

Ethyl 5-[4-(dimethylsulfamoyl)benzamido]-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno[3,4-d]pyridazine core, which contributes to its biological activity. The presence of a dimethylsulfamoyl group and a fluorophenyl moiety enhances its pharmacological profile.

Table 1: Structural Characteristics

ComponentDescription
Molecular FormulaC₁₈H₁₈F₁N₃O₃S
Molecular Weight373.42 g/mol
Key Functional GroupsSulfamoyl, Amido, Thienopyridazine

Inhibition of Enzymatic Activity

Recent studies have indicated that the compound exhibits significant inhibitory effects on various enzymes, particularly those involved in neurodegenerative diseases.

  • Acetylcholinesterase (AChE) Inhibition : The compound has been shown to inhibit AChE, which is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of this enzyme can enhance cholinergic signaling, making it a candidate for treating Alzheimer's disease.

Case Studies and Research Findings

  • Neuroprotective Effects : In vivo studies demonstrated that the compound improved cognitive functions in animal models. It reduced escape latency periods in spatial memory tests compared to standard treatments like donepezil, indicating potential for cognitive enhancement .
  • Antioxidant Activity : The compound also exhibited antioxidant properties by increasing levels of reduced glutathione (GSH) in brain tissues, suggesting it may protect against oxidative stress associated with neurodegeneration .
  • Molecular Docking Studies : Computational studies revealed that the compound binds effectively to the active site of AChE, providing insights into its mechanism of action. The binding affinity was significantly higher than many known inhibitors .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionSignificant inhibition observed
Cognitive EnhancementImproved performance in memory tests
Antioxidant ActivityIncreased GSH levels
Binding AffinityHigh affinity for AChE active site

Q & A

Q. What are the foundational synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

  • Step 1: Construction of the thieno[3,4-d]pyridazine core via cyclocondensation of thiophene derivatives with hydrazine analogs.
  • Step 2: Introduction of the 4-fluorophenyl group through nucleophilic substitution or palladium-catalyzed coupling .
  • Step 3: Functionalization with the dimethylsulfamoyl benzamido group using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
    Key intermediates include the unsubstituted thienopyridazine core and the fluorophenyl-substituted precursor.

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry and substituent integration, particularly for the fluorophenyl (δ ~7.2–7.8 ppm) and dimethylsulfamoyl groups (δ ~2.8 ppm for CH3_3) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+^+ at m/z ~550–560) and fragmentation patterns .
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and sulfonamide vibrations (S=O at ~1150–1300 cm1^{-1}) .

Q. What preliminary biological assays are recommended for activity screening?

  • Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity for kinases) .
  • Cellular Viability Assays: Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies: Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Temperature Control: Lower temperatures (0–5°C) during sulfamoylation reduce side reactions .
  • Catalyst Screening: Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for fluorophenyl introduction .
  • Purification Strategies: Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate ≥95% pure product .

Q. How should researchers address contradictory data in biological activity across studies?

  • Comparative Assays: Replicate experiments using standardized protocols (e.g., identical cell lines, IC50_{50} calculation methods) to isolate variables .
  • Structural Analysis: X-ray crystallography or molecular docking (e.g., AutoDock Vina) can resolve discrepancies in target binding modes .
  • Metabolic Stability Testing: Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for this compound?

  • Analog Synthesis: Replace the 4-fluorophenyl group with chloro or methoxy variants to evaluate electronic effects .
  • Pharmacophore Modeling: Tools like Schrödinger’s Phase identify critical moieties (e.g., sulfamoyl group’s role in hydrogen bonding) .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using linear regression models .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Knockout Models: CRISPR/Cas9 gene editing to silence putative targets (e.g., kinases) in cell lines .
  • Proteomic Profiling: LC-MS/MS-based phosphoproteomics to identify downstream signaling pathways .
  • In Vivo Efficacy: Xenograft models (e.g., murine cancer) with pharmacokinetic monitoring (Cmax_{max}, t1/2_{1/2}) .

Data Contradiction and Reproducibility

Q. What experimental controls are essential to ensure reproducibility in synthesis?

  • Batch Consistency: Use freshly distilled solvents (e.g., DMF, THF) to avoid moisture-induced side reactions .
  • Intermediate Characterization: Validate each synthetic intermediate via LC-MS before proceeding .
  • Reagent Lot Tracking: Document reagent sources (e.g., Sigma vs. TCI) to account for purity variations .

Q. How can conflicting solubility or stability data be resolved?

  • Solvent Screening: Test DMSO, PBS, and cyclodextrin-based formulations for solubility enhancement .
  • Forced Degradation Studies: Expose the compound to heat, light, and pH extremes (ICH guidelines) to identify degradation pathways .

Methodological Resources

  • Synthetic Protocols: Detailed in (oxidation/reduction conditions) and 7 (sulfamoylation steps) .
  • Analytical Parameters: Molecular weights and spectral data from and .
  • Biological Assays: Kinase inhibition and cellular viability methods adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.